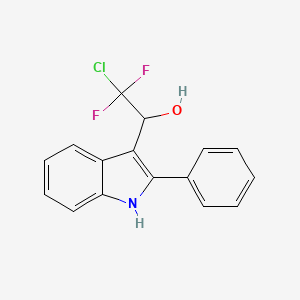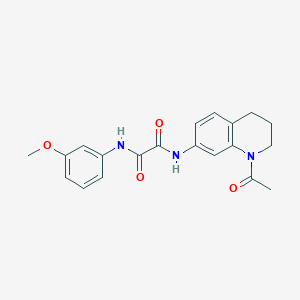
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Scientific Research Applications
Polymorphic Modifications and Crystal Structures
Quinoline derivatives, such as those closely related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide, have been studied for their polymorphic modifications and crystal structures. For instance, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, showcases two polymorphic modifications with distinct crystal packing and organization levels, indicating its potential as a new hypertension remedy (Shishkina et al., 2018).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones, including compounds with structural similarities to the chemical , have shown promising antimicrobial and antitubercular activities. These compounds were synthesized and evaluated for their biological effectiveness against various bacterial, fungal, and tubercular strains, demonstrating their potential in addressing infectious diseases (Kumar et al., 2014).
Antioxidant and Anti-inflammatory Applications
Azoimine quinoline derivatives have been synthesized and assessed for their classical and electrochemical evaluation of antioxidant, anti-inflammatory, and antimicrobial activities. These compounds, at very low concentrations, displayed greater antioxidant potential than ascorbic acid and variable activity against investigated species. Their ability to bind with DNA and bovine serum albumin (BSA) suggests potential biomedical applications, including anti-inflammatory treatments (Douadi et al., 2020).
Fluorescent Labeling and Sensing
Some quinoline derivatives are utilized as fluorescent sensors due to their strong fluorescence in a wide pH range of aqueous media. Such characteristics make them suitable for biomedical analysis, including fluorescent labeling reagents for detecting and quantifying biomolecules in complex samples. One example is the development of a novel fluorophore, 6-Methoxy-4-quinolone, demonstrating strong fluorescence across a broad pH range, making it an ideal candidate for biomedical labeling and sensing applications (Hirano et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with ERK1/2, potentially inhibiting their activity . This interaction may lead to changes in the MAP kinase pathway, affecting downstream signaling processes.
Biochemical Pathways
The compound’s action primarily affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing cellular activities such as gene expression, cell division, differentiation, and apoptosis.
Result of Action
The inhibition of ERK1/2 by the compound can lead to changes in cellular activities such as gene expression, cell division, differentiation, and apoptosis . These changes at the molecular and cellular level could potentially have antineoplastic effects, making the compound a candidate for cancer treatment.
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(26)19(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYLGFDJUQLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)

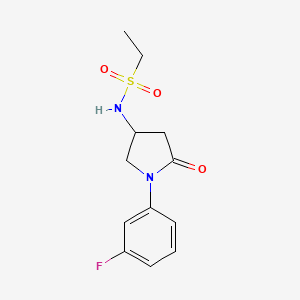
![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)
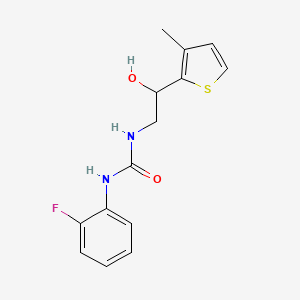
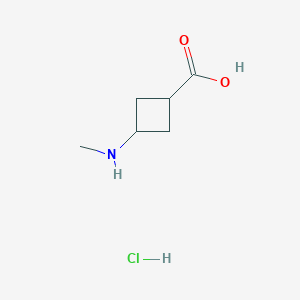
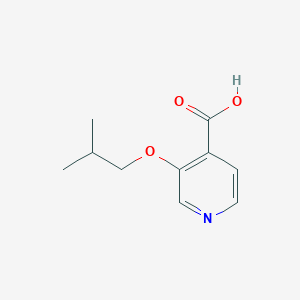
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

